![molecular formula C9H13NO2 B13199734 [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13199734.png)
[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol: is an organic compound featuring a cyclobutyl ring substituted with a methyl group, an oxazole ring, and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylcyclobutanone with hydroxylamine to form the corresponding oxime, followed by cyclization with a suitable reagent to form the oxazole ring. The final step involves the reduction of the oxazole intermediate to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can undergo reduction under specific conditions to form the corresponding amine.
Substitution: The methyl group on the cyclobutyl ring can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]carboxylic acid.
Reduction: Formation of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its oxazole ring.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Biomolecular Interactions: Studied for its interactions with biomolecules such as proteins and nucleic acids.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Chemical Manufacturing: Employed as a building block in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methanol group can form hydrogen bonds with biomolecules, enhancing its binding affinity. The cyclobutyl ring provides structural rigidity, contributing to the compound’s stability and specificity.
Comparación Con Compuestos Similares
[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]amine: Similar structure but with an amine group instead of methanol.
[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.
[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]aldehyde: Similar structure but with an aldehyde group instead of methanol.
Uniqueness: The presence of the methanol group in [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol provides unique reactivity and binding properties compared to its analogs. This makes it particularly useful in applications where hydrogen bonding and specific interactions with biomolecules are crucial.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
[2-(3-methylcyclobutyl)-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-6-2-7(3-6)9-10-4-8(5-11)12-9/h4,6-7,11H,2-3,5H2,1H3 |
Clave InChI |
PJHNABYJZDUZID-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1)C2=NC=C(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


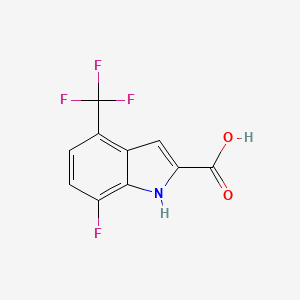
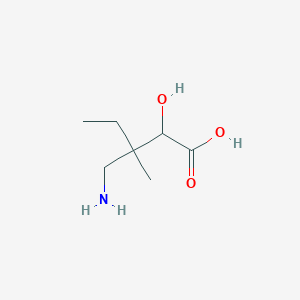
![6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine](/img/structure/B13199670.png)
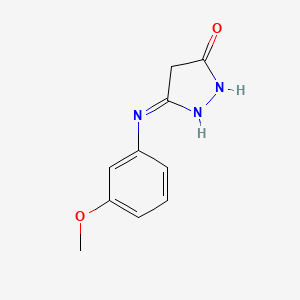
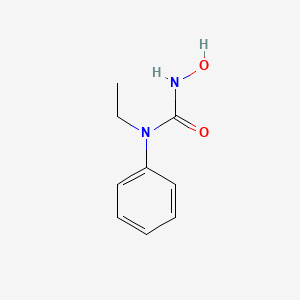


![1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13199698.png)
amine](/img/structure/B13199711.png)
![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199716.png)
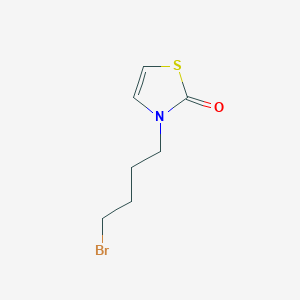
![4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13199731.png)
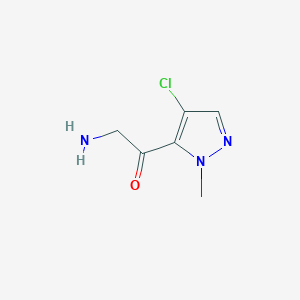
![N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide](/img/structure/B13199736.png)
